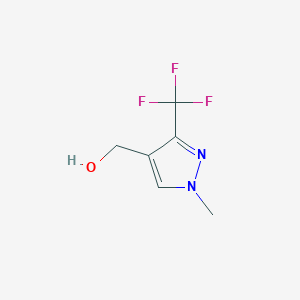

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

概要

説明

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is also known as "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Another method involves the reaction of trifluoroacetyl vinyl alkyl ether with methylhydrazine in the presence of alkali .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 . This indicates that the molecule consists of a pyrazole ring with a methyl group and a trifluoromethyl group attached to it.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.13 . It is a liquid at room temperature . The ChemSpider database provides additional properties such as density (1.5±0.1 g/cm3), boiling point (224.4±35.0 °C at 760 mmHg), and vapor pressure (0.1±0.5 mmHg at 25°C) .

科学的研究の応用

Summary of the Application

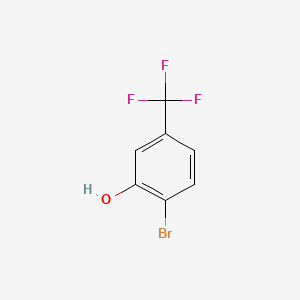

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used in the preparation of Pyroxasulfone, a herbicide that belongs to the isoxazoline class . Pyroxasulfone inhibits fatty acid synthesis .

Methods of Application or Experimental Procedures

The preparation involves an improved process for the preparation of hydroxycarbonimidic dibromide compound . The process also involves the recycling of bromine anion using a suitable oxidizing agent . An integrated continuous flow method is provided for the preparation of the compound .

Results or Outcomes

The result of this process is the successful synthesis of Pyroxasulfone, a potent herbicide .

2. S-Trifluoromethylation of Thiophenols

Summary of the Application

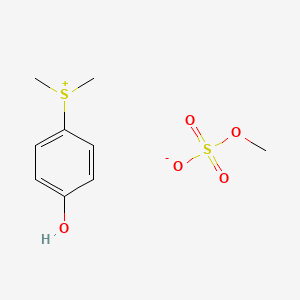

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .

Methods of Application or Experimental Procedures

Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Results or Outcomes

The result of this process is the successful S-trifluoromethylation of thiophenols .

3. Preparation of [5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Summary of the Application

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used in the preparation of “[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol”, a complex organic compound .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The result of this process is the successful synthesis of "[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .

4. Preparation of [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Summary of the Application

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used as a precursor in the synthesis of "[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The result of this process is the successful synthesis of "[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .

5. Preparation of [5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Summary of the Application

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used in the preparation of “[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol”, a complex organic compound .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The result of this process is the successful synthesis of "[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .

6. Preparation of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Summary of the Application

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used as a precursor in the synthesis of "5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The result of this process is the successful synthesis of "5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" .

Safety And Hazards

特性

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYUUFIIBBRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610305 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |

CAS RN |

540468-96-0 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)